5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
Description
5,6-Dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a pyridinone moiety. The presence of methyl groups at positions 5 and 6 distinguishes it from simpler pyrazolo-pyridinone derivatives.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5,6-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C8H9N3O/c1-5-3-7-6(4-9-10-7)8(12)11(5)2/h3-4H,1-2H3,(H,9,10) |
InChI Key |
FGNYASFWIGYHEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=O)N1C |
Origin of Product |
United States |
Preparation Methods
Structural and Mechanistic Considerations
Core Heterocyclic System
The target compound belongs to the pyrazolo[4,3-c]pyridin-4-one family, characterized by a fused bicyclic system where a pyrazole ring (positions 1–3) is annulated to a dihydropyridinone (positions 4–7). The 5,6-dimethyl substituents introduce steric and electronic effects that influence reactivity during synthesis.
Key Synthetic Challenges
- Regioselectivity : Ensuring dimethyl groups occupy positions 5 and 6 requires precise control over cyclization and substitution patterns.
- Stability : The dihydropyridinone moiety is prone to oxidation, necessitating inert atmospheres or stabilizing agents.
- Functional Group Compatibility : Reactive intermediates (e.g., enamines, diazonium salts) must tolerate methyl groups without side reactions.
Preparation Methods
Cyclocondensation of Functionalized Pyrazoles
Method A: Alkylation-Cyclization Sequence
Thieme-Connect (2010) developed a three-step protocol starting from methyl 5-(2-aminoethyl)-1H-pyrazole-4-carboxylates:
- N-Alkylation : Treatment with methyl iodide introduces the C5 methyl group.
- Cyclization : Base-mediated intramolecular amidation forms the pyridinone ring.
- C6 Methylation : Electrophilic substitution using methyl triflate at elevated temperatures.
Reaction Conditions :
- Solvent: DMF or THF
- Base: KOtBu or NaH
- Yield: 45–72%
Limitations :
Method B: Pyrone-Pyrazole Condensation
The University of Michigan (2011) reported condensation of 3-amino-1-phenylpyrazolin-5-one with 4-hydroxy-6-methylpyran-2-one:
- Ring Opening : Pyrone reacts with the pyrazole amine, forming an acyclic intermediate.
- Cyclodehydration : Acidic conditions (HCl/EtOH) promote cyclization to the pyrazolo[4,3-c]pyridinone.
- Demethylation and Remethylation : Sequential treatment with BBr3 and CH3I installs the C6 methyl group.
Reaction Conditions :
- Solvent: n-Butanol
- Temperature: Reflux (72 hours)
- Yield: 11–49%
Advantages :
One-Pot Annulation Strategies
Modified Japp–Klingemann Reaction
PMC (2023) adapted a one-pot method using 2-chloro-3-nitropyridines:
- SNAr Reaction : Displacement of chloride by hydrazine derivatives.
- Azo-Coupling : Diazonium tosylates introduce aryl groups.
- Cyclization : Thermal or acidic conditions annulate the pyrazole ring.
Key Steps :
- Intermediate Isolation : Ethyl 2-((2-cyanophenyl)diazenyl)-2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate confirmed via NMR.
- Rearrangement Control : Acetyl migration minimized using low temperatures (0–5°C).
Yield : 36–68%
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation-Cyclization | Methyl pyrazole carboxylate | N-Alkylation, Cyclization | 45–72 | High regiocontrol | Multi-step, costly reagents |
| Pyrone Condensation | 3-Aminopyrazolone | Condensation, Cyclization | 11–49 | Commercially available substrates | Long reaction times |
| Japp–Klingemann | 2-Chloro-3-nitropyridine | SNAr, Azo-coupling | 36–68 | One-pot, scalable | Sensitivity to substituent effects |
Optimization and Scale-Up
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolo-pyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under conditions like reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyrazolo-pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating cellular processes such as apoptosis and cell cycle progression. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[4,3-c]pyridin-4-one Derivatives
(a) 1,5-Dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones (PDE1 Inhibitors)
- Key Example: Compounds disclosed in patent applications (e.g., INDIA Application No. 201817035933) as PDE1 inhibitors lack the 5,6-dimethyl substitution. The dimethyl groups in the target compound may enhance lipophilicity and binding affinity compared to non-methylated analogs, though specific activity data remain proprietary .
(b) 3-Amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
- Structural Difference: This derivative (CAS 1018497-10-3) features an ethyl group at position 5 and an amino group at position 3.
Pyrazolo[4,3-c]pyrazole Derivatives
(a) 1H,4H-3,6-Dinitropyrazolo[4,3-c]pyrazole (DNPP)
- Application: DNPP is an energetic material with high detonation velocity (8,680 m/s) and thermal stability (decomposition temperature >200°C). In contrast, the dimethyl-substituted pyrazolo-pyridinone lacks nitro groups, rendering it unsuitable for explosive applications but more relevant to pharmaceutical research .
(b) LLM-119 (1,4-Diamino-3,6-dinitropyrazolo[4,3-c]pyrazole)
- Comparison: LLM-119’s amino and nitro groups contribute to insensitivity and stability.
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Allopurinol (1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)
- Structural and Functional Differences: Allopurinol’s pyrimidinone ring (vs. pyridinone) enhances its xanthine oxidase inhibitory activity, making it a frontline treatment for gout. The dimethyl-substituted pyrazolo-pyridinone’s fused pyridine ring may favor interactions with kinases or PDEs rather than purine-metabolizing enzymes .
Pyrrolo[3,2-c]pyridin-4-one Derivatives
- Example : 5-Benzyl-1,7-dimethyl-1,5-dihydro-pyrrolo[3,2-c]pyridin-4-one (from gold-catalyzed synthesis).
- The dimethyl groups in the target compound may improve steric hindrance and selectivity compared to benzyl-substituted analogs .
Thieno[3,2-c]pyridin-4-one Derivatives
- Example: Thieno[3,2-c]pyridin-4-one, synthesized for antipsychotic activity screening.
- Comparison: The thiophene ring introduces sulfur-based electronic effects, which differ from the nitrogen-rich pyrazolo-pyridinone. This structural variation likely shifts pharmacological activity toward dopamine or serotonin receptor modulation .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* (Predicted) |
|---|---|---|---|
| This compound | C8H9N3O | 163.18 | 1.2 |
| LLM-119 | C3H4N6O4 | 188.10 | -0.5 |
| Allopurinol | C5H4N4O | 136.11 | -0.9 |
| Thieno[3,2-c]pyridin-4-one | C7H5NOS | 151.19 | 1.8 |
*Calculated using Molinspiration Cheminformatics.
Biological Activity
5,6-Dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo-pyridine family, which is known for various pharmacological properties including anti-inflammatory, anti-cancer, and anti-microbial effects. This article reviews the biological activity of this specific compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a bicyclic structure that contributes to its biological activity. The presence of methyl groups at positions 5 and 6 enhances its lipophilicity and may influence its interaction with biological targets.
Anti-Cancer Activity
Research has indicated that derivatives of pyrazolo-pyridines exhibit significant anti-cancer properties. In a study focusing on the inhibition of Aldehyde Dehydrogenase 1A (ALDH1A), compounds similar to this compound were evaluated for their potential as adjuncts in ovarian cancer treatment. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the pyrazole ring significantly impacted ALDH inhibition efficacy .
Anti-Microbial Activity
The compound has also been investigated for its anti-microbial properties. A series of pyrazolo derivatives were synthesized and tested against Mycobacterium tuberculosis (Mtb), showing promising results with low minimum inhibitory concentration (MIC) values. For instance, one derivative demonstrated an MIC of 11.1 nM against drug-resistant strains .
Anti-Inflammatory Effects
The anti-inflammatory potential of pyrazolo derivatives has been explored through various bioassays. Compounds from this family have shown significant inhibition of COX enzymes, which are crucial in the inflammatory process. For example, certain analogs exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Study 1: Inhibition of ALDH1A
In a study examining the efficacy of pyrazolo derivatives against ALDH1A in ovarian cancer cells, it was found that structural modifications could enhance potency. The study utilized a crystal structure analysis to understand interactions at the molecular level .
Case Study 2: Anti-Tubercular Activity
In another study focused on tuberculosis treatment, a derivative of pyrazolo[1,5-a]pyridine was shown to significantly reduce bacterial load in an infected mouse model. This suggests that similar compounds may hold promise as new treatments for resistant strains of Mtb .
Table 1: Biological Activity Summary
| Activity Type | Compound Tested | Result |
|---|---|---|
| Anti-Cancer | Pyrazolo derivatives | Significant inhibition of ALDH1A |
| Anti-Microbial | Pyrazolo derivatives against Mtb | MIC as low as 11.1 nM |
| Anti-Inflammatory | Pyrazolo derivatives | IC50 comparable to celecoxib |
Table 2: Structure-Activity Relationships
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
